2-[2-[4-[(2-Chlorophenyl)carbamoyl]-2-nitroanilino]ethyl]-1,3-dioxoisoindole-5-carboxylic acid
Overview
Description
2-[2-[4-[(2-Chlorophenyl)carbamoyl]-2-nitroanilino]ethyl]-1,3-dioxoisoindole-5-carboxylic acid is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes a chlorophenyl group, a nitrophenyl group, and an isoindolinecarboxylic acid moiety, making it an interesting subject for research in organic chemistry, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-[4-[(2-Chlorophenyl)carbamoyl]-2-nitroanilino]ethyl]-1,3-dioxoisoindole-5-carboxylic acid typically involves multiple steps, starting from readily available starting materials. The process often includes:
Formation of the chlorophenyl and nitrophenyl intermediates: These intermediates are synthesized through standard organic reactions such as nitration, halogenation, and amination.
Coupling reactions: The intermediates are then coupled using reagents like palladium catalysts in Suzuki-Miyaura coupling reactions.
Cyclization and functional group transformations: The final steps involve cyclization to form the isoindoline ring and introduction of the carboxylic acid group under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling to enhance the efficiency and sustainability of the process.
Chemical Reactions Analysis
Types of Reactions
2-[2-[4-[(2-Chlorophenyl)carbamoyl]-2-nitroanilino]ethyl]-1,3-dioxoisoindole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Scientific Research Applications
2-[2-[4-[(2-Chlorophenyl)carbamoyl]-2-nitroanilino]ethyl]-1,3-dioxoisoindole-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials, due to its unique structural features.
Mechanism of Action
The mechanism of action of 2-[2-[4-[(2-Chlorophenyl)carbamoyl]-2-nitroanilino]ethyl]-1,3-dioxoisoindole-5-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The pathways involved may include signal transduction, gene expression regulation, or metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Indole derivatives: Compounds like indole-3-acetic acid and other indole-based molecules share structural similarities and biological activities.
Chlorophenyl derivatives: Compounds such as 2-chlorophenylacetic acid and its derivatives have similar chemical properties and reactivity.
Uniqueness
What sets 2-[2-[4-[(2-Chlorophenyl)carbamoyl]-2-nitroanilino]ethyl]-1,3-dioxoisoindole-5-carboxylic acid apart is its combination of functional groups, which confer unique reactivity and potential for diverse applications. Its ability to undergo multiple types of chemical reactions and its potential bioactivity make it a valuable compound for further research and development.
Properties
IUPAC Name |
2-[2-[4-[(2-chlorophenyl)carbamoyl]-2-nitroanilino]ethyl]-1,3-dioxoisoindole-5-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17ClN4O7/c25-17-3-1-2-4-18(17)27-21(30)13-6-8-19(20(12-13)29(35)36)26-9-10-28-22(31)15-7-5-14(24(33)34)11-16(15)23(28)32/h1-8,11-12,26H,9-10H2,(H,27,30)(H,33,34) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXMIRLALYXHYIX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CC(=C(C=C2)NCCN3C(=O)C4=C(C3=O)C=C(C=C4)C(=O)O)[N+](=O)[O-])Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17ClN4O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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